2',5'-Dideoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 2',5'-Dideoxyadenosine derivatives has been achieved through various methods, including nucleophilic substitution reactions and deoxygenation processes. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, a related compound, was synthesized from its precursor through a series of steps including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing a method to modify the adenosine molecule while retaining or altering specific properties (Seela & Kaiser, 1988).
Molecular Structure Analysis
The molecular structure of 2',5'-Dideoxyadenosine and its derivatives has been a subject of study to understand their interaction with biological molecules. X-ray crystallographic analysis of related compounds like 2′,3′-Didehydro-2′,3′-dideoxyguanosine with pyridine has provided insights into the glycosyl link conformation and planarity of the five-membered rings, which are crucial for their biological activity (Roey & Chu, 1992).
Chemical Reactions and Properties
2',5'-Dideoxyadenosine undergoes various chemical reactions that highlight its properties and potential applications. The synthesis and reactivity of 2',5'-oligoadenylate trimers containing 5'-terminal derivatives of 2',5'-Dideoxyadenosine have been explored, showing biological inhibitions of HIV-1 reverse transcriptase and other viral activities, thus indicating the compound's versatility in chemical reactions and potential therapeutic uses (Kvasyuk et al., 1999).
Physical Properties Analysis
The physical properties of 2',5'-Dideoxyadenosine, including solubility, melting point, and stability, are essential for its handling and application in research. While specific studies focusing solely on these properties were not identified, the general methodology for analyzing nucleoside analogs can be applied to 2',5'-Dideoxyadenosine, emphasizing the importance of understanding how these properties affect its use in experimental setups.
Chemical Properties Analysis
2',5'-Dideoxyadenosine's chemical properties, such as its reactivity towards enzymatic deamination and its phosphorylation potential, are critical for its biological effects. Studies have shown that certain derivatives of 2',5'-Dideoxyadenosine are resistant to deamination by adenosine deaminase, making them competitive inhibitors of this enzyme and highlighting the impact of chemical modifications on its biological activities (Nair et al., 1991).
Scientific Research Applications
1. Anti-HIV Activity
2',5'-Dideoxyadenosine and its derivatives exhibit significant activity against the Human Immunodeficiency Virus (HIV). Studies have shown that these compounds can inhibit HIV DNA synthesis and RNA expression in T cells, offering long-term protection against the virus in vitro. They function by blocking reverse transcription from viral RNA to DNA and preventing viral mRNA expression, thus showing promise as potential agents in the treatment of HIV infections (Mitsuya et al., 1987).
2. Inhibition of Adenylyl Cyclases
2',5'-Dideoxyadenosine derivatives, specifically the 3'-polyphosphates, have been identified as potent inhibitors of adenylyl cyclases. These compounds do not inhibit activity by competing with substrates but interact via a distinct domain. Their role in regulating cell function through the modulation of adenylyl cyclase activity is a significant area of study (Désaubry et al., 1996).
3. Electrochemical Studies
The oxidation chemistry of 2',5'-Dideoxyadenosine has been explored using pyrolytic graphite electrodes. These studies help understand the compound's electrochemical properties and the formation of products like allantoin and dimeric forms, contributing to the knowledge of its biochemical pathways and potential applications in various fields (Goyal et al., 2008).
4. Anti-Viral Mechanisms
Research has been conducted on the enzymatic processes involved in the activation of 2',5'-Dideoxyadenosine, particularly focusing on its phosphorylation pathways. This is crucial for understanding how the compound is metabolized and activated in the body, particularly in its role as an anti-HIV agent (Navé et al., 1994).
5. Antibacterial Activity
2',5'-Dideoxyadenosine has been shown to possess antibacterial activity against various Enterobacteriaceae both in vitro and in vivo. Its ability to inhibit bacterial DNA synthesis makes it a potential candidate for the development of new antibacterial therapies (Beskid et al., 1981).
6. Inhibition of Adenosine Deaminase
2',5'-Dideoxyadenosine and its analogs have been studied for their ability to inhibit mammalian adenosine deaminase. These compounds are either resistant to deamination or very poor substrates for the enzyme, providing insights into potential therapeutic uses in conditions where modulation of adenosine deaminase activity is desired (Nair et al., 1991).
7. Pharmacokinetics and Metabolism
Studies on the metabolism of 2',5'-Dideoxyadenosine in human T lymphocytes have revealed insights into the compound's pharmacokinetics and metabolic pathways. Understanding the uptake, phosphorylation, and degradation of this compound in T cells is crucial for its effective use as an anti-HIV agent (Carson et al., 1988).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPXOJTVQDVMO-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dideoxyadenosine | |
CAS RN |
6698-26-6 | |
Record name | 2',5'-Dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-DIDEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988H339Z1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.